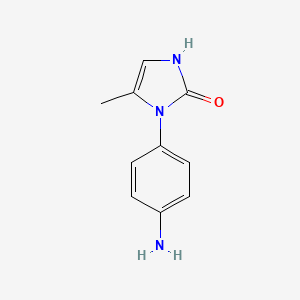
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an imidazolone ring substituted with an aminophenyl group and a methyl group, making it a versatile molecule for various applications in chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitroaniline and methyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolone compounds.
Substitution: The aminophenyl group allows for substitution reactions with various electrophiles, leading to the formation of substituted imidazolone derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Applications De Recherche Scientifique
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. This binding can inhibit or activate the target, depending on the nature of the interaction.
Pathways Involved: The compound affects various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. Its effects on these pathways are being studied to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,4-bis(4-aminophenyl)-2,3-diphenylnaphthalene and 1,3,5-tris(4-aminophenyl)benzene share structural similarities but differ in their chemical properties and applications.
Uniqueness: The presence of the imidazolone ring and the specific substitution pattern in this compound imparts unique reactivity and binding properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
3-(4-aminophenyl)-4-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C10H11N3O/c1-7-6-12-10(14)13(7)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,14) |
Clé InChI |
SKOGZOYUUDQNLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=O)N1C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


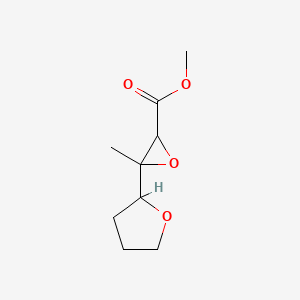

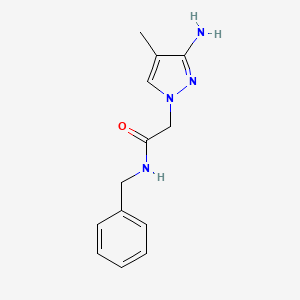


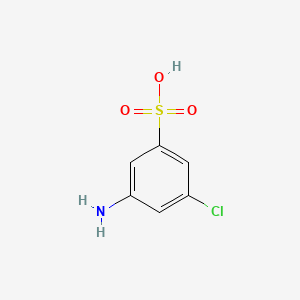

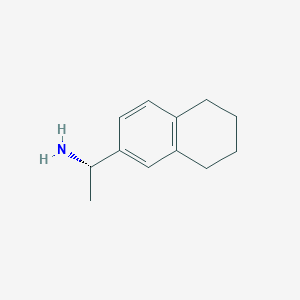
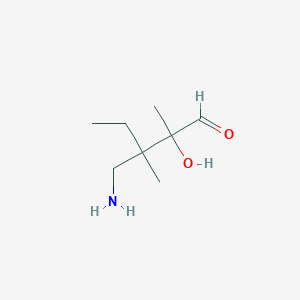
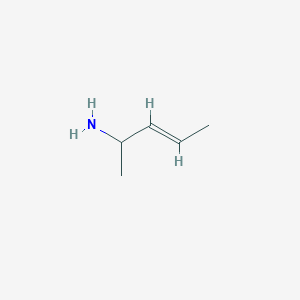
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)

![Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)

